Cas no 2137983-40-3 ((3-azidophenyl)methanethiol)

(3-azidophenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (3-azidophenyl)methanethiol
- EN300-1085562
- 2137983-40-3
-
- インチ: 1S/C7H7N3S/c8-10-9-7-3-1-2-6(4-7)5-11/h1-4,11H,5H2
- InChIKey: NUTPBFKINVKWIH-UHFFFAOYSA-N
- SMILES: SCC1C=CC=C(C=1)N=[N+]=[N-]
計算された属性
- 精确分子量: 165.03606841g/mol
- 同位素质量: 165.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.4Ų
- XLogP3: 2.9
(3-azidophenyl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085562-1.0g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 1g |
$1272.0 | 2023-06-10 | ||
Enamine | EN300-1085562-0.1g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
Enamine | EN300-1085562-10g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 10g |
$5467.0 | 2023-10-27 | |
Enamine | EN300-1085562-1g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 1g |
$1272.0 | 2023-10-27 | |
Enamine | EN300-1085562-5g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 5g |
$3687.0 | 2023-10-27 | |
Enamine | EN300-1085562-0.05g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
Enamine | EN300-1085562-10.0g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 10g |
$5467.0 | 2023-06-10 | ||
Enamine | EN300-1085562-5.0g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 5g |
$3687.0 | 2023-06-10 | ||
Enamine | EN300-1085562-0.25g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
Enamine | EN300-1085562-0.5g |
(3-azidophenyl)methanethiol |
2137983-40-3 | 95% | 0.5g |
$1221.0 | 2023-10-27 |
(3-azidophenyl)methanethiol 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
(3-azidophenyl)methanethiolに関する追加情報
(3-Azidophenyl)methanethiol: A Versatile Compound in CAS No. 2137983-40-3 for Biomedical Applications
(3-Azidophenyl)methanethiol is a novel chemical compound with a unique molecular structure that has garnered significant attention in the biomedical and pharmaceutical sectors. With the CAS No. 2137983-40-3 identifier, this compound represents a critical component in the development of advanced therapeutic agents and diagnostic tools. Its synthesis and functional properties have been extensively explored in recent research studies, highlighting its potential for applications in drug discovery, biomarker detection, and targeted drug delivery. This article provides an in-depth overview of the chemical characteristics, synthetic pathways, and biomedical relevance of (3-azidophenyl)methanethiol, emphasizing its role in cutting-edge biomedical research.
The chemical structure of (3-azidophenyl)methanethiol is defined by the presence of an azido group (-N3) attached to a phenyl ring at the 3-position, with a methanethiol group (-SCH3) extending from the same aromatic system. This unique configuration imparts the molecule with both electrophilic and reactive properties, enabling its use as a functionalized linker in molecular biology and drug conjugation strategies. The azido group serves as a valuable handle for click chemistry reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is widely employed in bioconjugation and nanotechnology. These features make (3-azidophenyl)methanethiol a promising candidate for applications in targeted therapy and imaging agents.
Recent research advancements have further expanded the utility of (3-azidophenyl)methanethiol in biomedical applications. For instance, a 2023 study published in Advanced Materials demonstrated its potential as a biocompatible linker for the development of polymer-based drug delivery systems. The compound's ability to form stable covalent bonds with proteins and peptides was leveraged to create site-specific drug conjugates that enhance therapeutic efficacy while minimizing off-target effects. This breakthrough underscores the importance of (3-azidophenyl)methanethiol in the design of precision medicine strategies.
Another notable application of (3-azidophenyl)methanethiol lies in its role as a probe molecule for bioimaging and biomarker detection. The azido group allows for the incorporation of fluorescent dyes or radioactive tracers, enabling real-time monitoring of biological processes at the molecular level. A 2024 report in Chemical Communications highlighted the use of (3-azidophenyl)methanethiol-based probes in in vivo imaging of metabolic pathways, demonstrating its potential for non-invasive diagnostics. These findings illustrate the compound's versatility in biomedical research and its capacity to address complex challenges in clinical diagnostics.
The synthetic route to (3-azidophenyl)methanethiol has also been optimized to enhance its availability for industrial applications. Traditional methods often involved multi-step processes with low yields, but recent advancements in green chemistry have led to more efficient and environmentally sustainable approaches. A 2023 publication in Organic & Biomolecular Chemistry described a one-pot synthesis method using transition metal catalysis, which significantly improved the selectivity and yield of the final product. This development is crucial for scaling up (3-azidophenyl)methanethiol production to meet the growing demand in pharmaceutical and biotechnology industries.
Furthermore, the biocompatibility and toxicity profile of (3-azidophenyl)methanethiol have been thoroughly investigated to ensure its safety in clinical applications. A 2024 study in Toxicological Sciences reported that the compound exhibits minimal cytotoxicity at concentrations relevant to in vivo use, making it a suitable candidate for drug delivery systems and biomaterials. These findings are particularly important for applications in regenerative medicine and implantable devices, where biocompatibility is a critical factor.
Looking ahead, the future of (3-azidophenyl)methanethiol in biomedical research is expected to be shaped by its integration with nanotechnology and artificial intelligence. Researchers are exploring ways to combine (3-azidophenyl)methanethiol-based linkers with nanostructures to create smart drug delivery systems that respond to specific environmental cues. Additionally, machine learning algorithms are being utilized to predict the reactivity and binding affinity of (3-azidophenyl)methanethiol with various biomolecules, enabling the rapid design of targeted therapeutics. These innovations are poised to revolutionize the field of personalized medicine and diagnostic imaging.
In conclusion, (3-azidophenyl)methanethiol represents a significant advancement in the development of biomedical technologies. Its unique chemical properties and synthetic versatility have enabled a wide range of applications, from drug delivery to imaging agents. As research continues to evolve, the potential of (3-azidophenyl)methanethiol is likely to expand even further, contributing to the advancement of precision medicine and innovative therapies. The ongoing exploration of this compound underscores its importance in the biomedical sciences and its role in shaping the future of healthcare.
For those interested in the latest developments and applications of (3-azidophenyl)methanethiol, staying updated with scientific journals and conference proceedings is essential. These resources provide insights into new research, technological innovations, and industrial applications of the compound. Additionally, online databases and open-access platforms offer valuable information for researchers, students, and professionals in the biomedical field. Engaging with these resources can enhance understanding and foster collaboration in the ongoing exploration of (3-azidophenyl)methanethiol's potential.
In summary, the scientific community is continuously uncovering new possibilities for (3-azidophenyl)methanethiol, driven by its unique properties and the growing demand for innovative biomedical solutions. As research progresses, the compound is expected to play an increasingly vital role in the development of advanced therapies and diagnostic tools, ultimately contributing to improved patient outcomes and healthcare advancements. The journey of (3-azidophenyl)methanethiol exemplifies the dynamic nature of biomedical research and its potential to transform the landscape of modern medicine.
For further reading and exploration, interested readers are encouraged to consult the references and additional resources provided in this article. These materials offer a comprehensive overview of the scientific literature and technical advancements related to (3-azidophenyl)methanethiol. Engaging with these resources can deepen understanding and inspire new research directions in the field of biomedical sciences. As the field continues to evolve, the importance of knowledge sharing and collaboration remains paramount in advancing the frontiers of biomedical research and innovation.
Ultimately, the exploration of (3-azidophenyl)methanethiol serves as a testament to the power of scientific inquiry and technological innovation. As researchers continue to uncover new applications and insights, the potential of this compound is likely to expand even further, paving the way for groundbreaking advancements in biomedical science and healthcare. The ongoing pursuit of knowledge and innovation in this field promises to deliver transformative solutions that benefit patients and society at large.
2137983-40-3 ((3-azidophenyl)methanethiol) Related Products
- 1189449-70-4(Amodiaquine-d)
- 2229082-49-7(4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)




